N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, interact with various proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives are known to show a broad range of chemical and biological properties . They have been reported to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that benzimidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The synthesis of benzimidazole derivatives has been well-documented .
Result of Action
Benzimidazole derivatives have been reported to exhibit a multitude of interesting pharmacological activities .
Action Environment
The synthesis of benzimidazole derivatives has been achieved under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide typically involves the condensation of 4-(1H-benzimidazol-2-yl)aniline with 3,5-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzamide ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or benzamide moieties.
Substitution: Substituted derivatives where the chloro groups are replaced by nucleophiles.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
- 2-(1H-benzimidazol-1-yl)-N’-(4-(diethylamino)benzylidene)acetohydrazide
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide is unique due to the presence of both the benzimidazole and dichlorobenzamide moieties, which confer distinct chemical and biological properties. The dichloro substituents enhance its reactivity and potential for substitution reactions, while the benzimidazole ring provides a versatile platform for biological activity .
This compound’s combination of chemical reactivity and biological activity makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-14-9-13(10-15(22)11-14)20(26)23-16-7-5-12(6-8-16)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSOQLCEZVICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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